Methyl 2,3-anhydro-5-O-trityl-alpha-d-ribofuranoside

Description

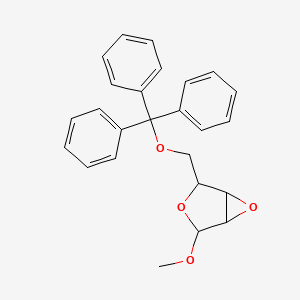

Methyl 2,3-anhydro-5-O-trityl-α-D-ribofuranoside is a modified ribofuranoside derivative featuring a 2,3-anhydro ring and a trityl (triphenylmethyl) protecting group at the 5-position. The anhydro ring (2,3-epoxide) introduces significant reactivity, making the compound a key intermediate in nucleoside and carbohydrate synthesis. The trityl group provides steric protection, enhancing stability during synthetic procedures while allowing selective deprotection under acidic conditions . This compound is typically synthesized from precursors like methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside through sequential deprotection and functionalization steps .

Properties

CAS No. |

17229-98-0 |

|---|---|

Molecular Formula |

C25H24O4 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

2-methoxy-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexane |

InChI |

InChI=1S/C25H24O4/c1-26-24-23-22(29-23)21(28-24)17-27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-24H,17H2,1H3 |

InChI Key |

IPTGADYNRWJWSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1C2C(O2)C(O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Protection

The synthesis often begins with methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside or methyl alpha-D-ribofuranoside derivatives. Benzoyl or other acyl groups are used to protect hydroxyl groups selectively, enabling subsequent transformations without side reactions.

The 5-hydroxyl group is then selectively protected with a trityl (triphenylmethyl) group. This bulky protecting group stabilizes the 5-OH and facilitates selective ring closure at the 2,3-positions. The trityl protection is typically introduced by reacting the free hydroxyl with trityl chloride in the presence of a base such as pyridine or triethylamine under anhydrous conditions.

Formation of the 2,3-Anhydro (Epoxide) Ring

The key step in the synthesis is the intramolecular cyclization to form the 2,3-anhydro bridge (epoxide ring). This is usually achieved by treating the suitably protected sugar derivative with a base that promotes intramolecular nucleophilic substitution.

A common method involves:

- Deprotonation of the 3-OH or activation of the 2-OH leaving group.

- Intramolecular attack to close the epoxide ring between C2 and C3 carbons.

For example, methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside can be converted to methyl 2,3-anhydro-alpha-D-ribofuranoside in a four-step sequence with an overall yield of about 74%.

Final Deprotection and Purification

After ring closure, selective removal of benzoyl groups (if used) is performed under mild basic or acidic conditions to avoid ring opening or degradation. The trityl group at the 5-OH is retained to maintain protection during further synthetic steps.

Purification is generally achieved by column chromatography using silica gel and appropriate solvent systems (e.g., mixtures of hexane and ethyl acetate).

Comparative Data Table of Preparation Steps

Research Findings and Notes

- The trityl protection at the 5-OH is crucial for regioselectivity and stability of the intermediate during epoxide formation.

- The overall yield of the multi-step synthesis can reach approximately 74% when starting from methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside, indicating an efficient preparation route.

- Alternative protecting groups and reaction conditions have been explored, but the trityl group remains preferred for its ease of introduction and removal without compromising the epoxide ring.

- The stereochemistry at the anomeric center (alpha configuration) is preserved throughout the synthesis, which is important for downstream applications in nucleoside chemistry.

- Analytical data such as NMR and mass spectrometry confirm the structural integrity of the synthesized compound, with characteristic signals for the epoxide ring and trityl group.

Chemical Reactions Analysis

Methyl 2,3-anhydro-5-O-trityl-alpha-d-ribofuranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the anhydro bridge back to hydroxyl groups.

Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Key Steps in Synthesis

- Protection of Hydroxy Groups : The hydroxy groups are protected using benzoyl or trityl groups to prevent unwanted reactions during subsequent steps.

- Formation of Anhydro Sugar : The anhydro configuration is achieved through dehydration reactions, often involving acid-catalyzed processes or specific reagents that promote cyclization.

- Deprotection : Finally, the protecting groups are removed to yield the free sugar derivative.

Nucleoside Synthesis

Methyl 2,3-anhydro-5-O-trityl-alpha-D-ribofuranoside serves as a crucial intermediate in the synthesis of various nucleosides. Its unique structure allows for modifications that lead to biologically active nucleosides used in antiviral therapies . For example, it can be converted into fluorinated nucleosides that exhibit antiviral properties against herpes simplex virus .

Antiviral Research

Research has demonstrated that derivatives of this compound can be utilized to develop antiviral agents. The ability to modify the ribofuranose moiety allows for the creation of compounds that can inhibit viral replication effectively .

Biochemical Studies

This compound is also employed in studies aimed at understanding carbohydrate-protein interactions. Its derivatives can be used as probes to study glycosylation patterns on proteins and their implications in biological processes .

Drug Development

Due to its role as a building block for nucleosides, this compound is pivotal in drug development processes targeting various diseases, including cancer and viral infections. The modification of this compound has led to the discovery of new therapeutic agents with enhanced efficacy and reduced side effects .

Case Study 1: Synthesis of Fluorinated Nucleosides

In a study by Watanabe et al., methyl 2,3-anhydro-5-O-benzyl-alpha-D-ribofuranoside was treated with potassium hydrogen fluoride to yield fluorinated derivatives suitable for nucleoside synthesis. This method showcased the versatility of the anhydro sugar in generating compounds with potential therapeutic applications against viral infections .

Case Study 2: Antiviral Activity

Research conducted on modified ribofuranose derivatives derived from this compound demonstrated significant antiviral activity against HSV-1 and HSV-2. The study highlighted the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of Methyl 2,3-anhydro-5-O-trityl-alpha-d-ribofuranoside involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other biologically active molecules, influencing various biochemical pathways. The trityl group provides stability and protection to the molecule, allowing it to participate in specific reactions without degradation .

Comparison with Similar Compounds

Methyl 2,3-Anhydro-5-O-benzyl-β-D-ribofuranoside

- Structure : Benzyl group at 5-O, 2,3-anhydro ring.

- Key Differences: The benzyl group (smaller, less sterically hindered) contrasts with the bulky trityl group, affecting solubility and reaction kinetics. Benzyl deprotection requires hydrogenolysis or strong acids, whereas trityl is removed under mild acidic conditions.

Methyl 2,3,5-Tri-O-benzyl-β-D-ribofuranoside

- Structure : Benzyl groups at 2, 3, and 5 positions.

- Key Differences :

- Lacks the anhydro ring, reducing electrophilicity and reactivity toward nucleophilic attack.

- Triple benzyl protection enhances stability but complicates selective deprotection.

- Applications : A versatile intermediate for synthesizing ribose derivatives and modified nucleosides .

Methyl 2,3-O-Isopropylidene-5-O-tosyl-β-D-ribofuranoside

- Structure : Isopropylidene acetal at 2,3-O and tosyl (p-toluenesulfonyl) group at 5-O.

- Key Differences: The isopropylidene group stabilizes the furanose ring, while the tosyl group acts as a leaving group for nucleophilic substitution. Unlike the trityl-protected compound, this derivative is tailored for SN2 reactions (e.g., azide displacement) .

Methyl β-D-ribofuranoside (Unprotected Analog)

- Structure: No protecting groups or anhydro ring.

- Key Differences :

Comparative Data Table

Biological Activity

Methyl 2,3-anhydro-5-O-trityl-alpha-D-ribofuranoside is a significant compound in the field of carbohydrate chemistry and biochemistry. Its unique structure and derivatives have garnered attention for their potential biological activities, particularly in the context of nucleoside analogs and their applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a ribofuranoside backbone with a trityl protecting group at the 5-position, which enhances its stability and solubility.

Synthesis

The synthesis of this compound has been documented through various methods, typically involving multi-step organic reactions. One efficient synthesis method reported involves a four-step sequence starting from methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside, achieving an overall yield of 74% .

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral properties. For instance, nucleosides derived from ribose are known to inhibit viral replication by mimicking natural substrates in nucleic acid synthesis. Studies have shown that certain modifications to the ribofuranoside structure can enhance antiviral activity against viruses such as HIV and herpes simplex virus .

Antitumor Activity

There is evidence suggesting that compounds similar to this compound possess antitumor properties. These compounds can interfere with cellular proliferation and induce apoptosis in cancer cells. Specifically, their ability to act as inhibitors of DNA polymerases makes them valuable in cancer therapy .

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in nucleotide metabolism. For instance, it may affect the activity of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair . This inhibition could lead to reduced cell proliferation in rapidly dividing cells such as cancer cells.

Case Studies

Q & A

Q. What are the standard protocols for synthesizing Methyl 2,3-anhydro-5-O-trityl-α-D-ribofuranoside?

The synthesis typically involves sequential protection and activation steps. For example:

- Step 1 : React methyl ribofuranoside derivatives with trityl chloride under anhydrous pyridine to protect the 5-OH group .

- Step 2 : Introduce the 2,3-anhydro ring via epoxidation using p-toluenesulfonyl chloride in pyridine at 60–70°C for 6 hours .

- Step 3 : Purify intermediates via silica gel chromatography using petroleum ether/ether gradients (9:1 to 8:2) to separate stereoisomers .

- Validation : Confirm purity and structure using H/C NMR and ESI-MS .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : Assign stereochemistry and detect impurities via H NMR (e.g., δ 6.7 ppm for methoxy groups) and C NMR .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., calculated vs. observed m/z for intermediates) .

- TLC Monitoring : Track reaction progress using petroleum ether/ether (19:6) as the mobile phase .

Advanced Research Questions

Q. How can researchers optimize glycosylation yields using Methyl 2,3-anhydro-5-O-trityl-α-D-ribofuranoside as a glycosyl donor?

- Catalyst Selection : Use BF·OEt or AgOTf to activate the anhydro ring for nucleophilic attack by acceptors (e.g., alcohols or amines) .

- Solvent Systems : Employ dichloromethane or toluene for improved solubility and reduced side reactions .

- Temperature Control : Conduct reactions at 0°C to stabilize reactive intermediates and minimize epoxide ring-opening side products .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., C-H) to track reaction pathways and validate assignments .

Q. What strategies mitigate side reactions during functionalization of the anhydro ring?

- Protection/Deprotection : Temporarily block reactive sites (e.g., 5-O-trityl group) to direct regioselectivity .

- pH Control : Maintain neutral conditions during epoxide formation to prevent acid-catalyzed ring-opening .

- Purification : Use preparative HPLC or repeated column chromatography to isolate desired products from regioisomers .

Methodological Challenges and Solutions

Q. How can researchers stabilize Methyl 2,3-anhydro-5-O-trityl-α-D-ribofuranoside under varying storage conditions?

Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Model transition states for epoxide ring-opening mechanisms .

- Molecular Dynamics (MD) : Simulate solvent effects on glycosylation efficiency .

Data Interpretation and Validation

Q. How should researchers interpret conflicting 1^11H NMR signals in derivatives of this compound?

- Decoupling Experiments : Identify coupled protons (e.g., C2/C3 epoxide protons) to resolve splitting patterns .

- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) that obscure signals at standard temperatures .

Q. What statistical methods are recommended for analyzing glycosylation reaction yields?

- Design of Experiments (DoE) : Optimize catalyst loading, temperature, and solvent ratios via response surface methodology .

- Multivariate Analysis : Correlate reaction parameters (e.g., time, pH) with product distribution using principal component analysis (PCA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.